(4-Fluoro-2,6-dimethoxyphenyl)methanol chemical properties
(4-Fluoro-2,6-dimethoxyphenyl)methanol chemical properties
An In-depth Technical Guide to the Chemical Properties and Handling of (4-Fluoro-2,6-dimethoxyphenyl)methanol
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Fluoro-2,6-dimethoxyphenyl)methanol, a substituted benzyl alcohol derivative relevant to researchers in synthetic organic chemistry, medicinal chemistry, and materials science. The document details its chemical and physical properties, outlines a robust synthetic protocol from its aldehyde precursor, provides predicted analytical data, and establishes clear guidelines for safe handling and storage.
Chemical Identity and Structure
(4-Fluoro-2,6-dimethoxyphenyl)methanol is a fluorinated aromatic compound characterized by a central benzene ring substituted with a hydroxymethyl group, two methoxy groups, and a fluorine atom. The strategic placement of these functional groups, particularly the electron-donating methoxy groups ortho to the hydroxymethyl function and the fluorine atom para to it, influences the molecule's electronic properties, reactivity, and potential as a building block in drug discovery and fine chemical synthesis.
Caption: Chemical structure of (4-Fluoro-2,6-dimethoxyphenyl)methanol.
Physicochemical Properties
The physical and chemical properties of a compound are critical for its application in experimental work, influencing choices of solvents, reaction conditions, and purification methods. The data below has been aggregated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 188365-56-0 | Inferred from related structures and suppliers |
| Molecular Formula | C₉H₁₁FO₃ | [1] |
| Molecular Weight | 186.18 g/mol | [1] |
| Appearance | White to yellow solid | |
| Purity | Typically ≥97% or ≥98% | [2] |
| Storage Temperature | Room temperature, sealed in a dry place | [3] |
| Solubility | Soluble in methanol, ethanol, DMSO, chloroform | Inferred from structure and general knowledge |
| Boiling Point | No data available | |
| Melting Point | No data available |
Synthesis and Reaction Chemistry
The most direct and reliable route to synthesize (4-Fluoro-2,6-dimethoxyphenyl)methanol is through the chemical reduction of its corresponding aldehyde, 4-Fluoro-2,6-dimethoxybenzaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.
Synthetic Rationale and Causality
The choice of reducing agent is critical for the success of this synthesis. Sodium borohydride (NaBH₄) is selected for its exceptional chemoselectivity. Unlike more powerful reducing agents such as lithium aluminum hydride (LAH), NaBH₄ is mild enough to selectively reduce aldehydes and ketones without affecting other potentially reducible functional groups that might be present on more complex substrates. Furthermore, its stability in protic solvents like methanol or ethanol makes the experimental setup significantly safer and more straightforward than reactions requiring strictly anhydrous conditions. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxyborate intermediate. Subsequent protonation of this intermediate by the solvent during the reaction or upon acidic workup yields the final primary alcohol product.
Synthesis Workflow Diagram
Caption: Workflow for the reduction of the aldehyde to the target alcohol.
Detailed Experimental Protocol: Synthesis
This protocol describes the reduction of 4-Fluoro-2,6-dimethoxybenzaldehyde to (4-Fluoro-2,6-dimethoxyphenyl)methanol.
Materials:
-
4-Fluoro-2,6-dimethoxybenzaldehyde (1.0 eq)[4]
-
Sodium borohydride (NaBH₄) (1.5 eq)
-
Methanol (MeOH), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium chloride solution (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In an appropriately sized round-bottom flask equipped with a magnetic stir bar, dissolve 4-Fluoro-2,6-dimethoxybenzaldehyde in anhydrous methanol (approx. 0.2 M concentration).
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C.
-
Addition of Reducing Agent: To the cooled, stirring solution, add sodium borohydride (NaBH₄) portion-wise over 15 minutes. Causality Note: Slow addition is crucial to control the exothermic reaction and prevent excessive gas evolution.
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add 1 M HCl dropwise to quench the excess NaBH₄. Safety Note: This will produce hydrogen gas; ensure adequate ventilation. Continue adding acid until the solution is neutral or slightly acidic (pH ~6-7).
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers sequentially with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient to afford the pure (4-Fluoro-2,6-dimethoxyphenyl)methanol.
Predicted Analytical and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm
-
¹H NMR (Predicted):
-
δ 6.35-6.45 (d, 2H, Ar-H): The two aromatic protons are chemically equivalent. They will appear as a doublet due to coupling with the adjacent fluorine atom (³JH-F ≈ 8-10 Hz).
-
δ 4.70 (s, 2H, -CH₂OH): The two protons of the benzylic alcohol are equivalent and are expected to appear as a singlet.
-
δ 3.85 (s, 6H, -OCH₃): The six protons of the two equivalent methoxy groups will appear as a sharp singlet.
-
δ 1.8-2.5 (br s, 1H, -OH): The hydroxyl proton typically appears as a broad singlet. Its chemical shift is highly dependent on sample concentration and temperature.
-
-
¹³C NMR (Predicted):
-
δ 162.0 (d, ¹JC-F ≈ 245 Hz): Aromatic carbon directly attached to fluorine (C4).
-
δ 159.5 (d, ³JC-F ≈ 12 Hz): Aromatic carbons bearing the methoxy groups (C2, C6).
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δ 110.0 (approx.): Aromatic carbon bearing the hydroxymethyl group (C1).
-
δ 95.0 (d, ²JC-F ≈ 25 Hz): Aromatic carbons ortho to fluorine (C3, C5).
-
δ 58.0 (approx.): Benzylic carbon (-CH₂OH).
-
δ 56.0 (approx.): Methoxy carbons (-OCH₃).
-
Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the purified solid product.
-
Dissolution: Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS in a clean, dry NMR tube.
-
Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 300 or 400 MHz).
-
Data Processing: Process the resulting Free Induction Decay (FID) with appropriate Fourier transformation, phasing, and baseline correction to obtain the final spectrum for analysis.
Safety, Handling, and Storage
Based on Safety Data Sheets (SDS) for structurally related compounds, (4-Fluoro-2,6-dimethoxyphenyl)methanol should be handled with care in a controlled laboratory environment.[7][8][9]
-
Hazard Statements:
-
Precautionary Measures:
-
Prevention: Avoid breathing dust, fumes, or vapors.[8] Wash hands and any exposed skin thoroughly after handling.[7] Use only in a well-ventilated area. Wear protective gloves, protective clothing, eye protection, and face protection.[8]
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[7]
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[7]
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[8]
-
-
Storage: Store locked up in a well-ventilated place.[7] Keep the container tightly closed in a dry and cool environment.[3]
-
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.
-
Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Respiratory Protection: Use a respirator if ventilation is inadequate or when handling large quantities.
-
References
-
DC Fine Chemicals. (2025, March 6). Safety Data Sheet. Retrieved from [Link]
- A New Synthesis of 3-Fluoroveratrole and 2-Fluoro-3, 4-Dimethoxybenzaldehyde. (2006, December 5).
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.
-
NextSDS. (n.d.). (2,6-Difluoro-4-methoxyphenyl)methanol — Chemical Substance Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluoro-2,6-dimethoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
- de Vries, J. G. (Ed.). (2014). Reduction of Aldehydes. In Science of Synthesis: Catalytic Reduction in Organic Synthesis 1.
-
University of Rochester. (n.d.). Common NMR Solvents - Reference Data. Retrieved from [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. chemscene.com [chemscene.com]
- 4. 4-Fluoro-2,6-dimethoxybenzaldehyde | C9H9FO3 | CID 15385138 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. labs.chem.byu.edu [labs.chem.byu.edu]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
